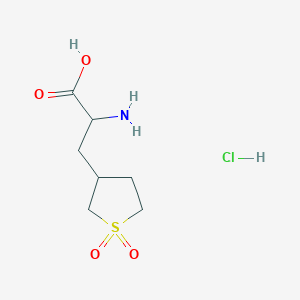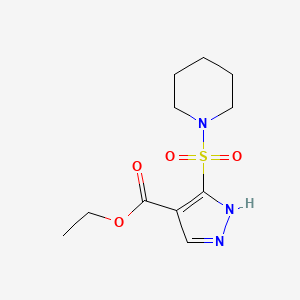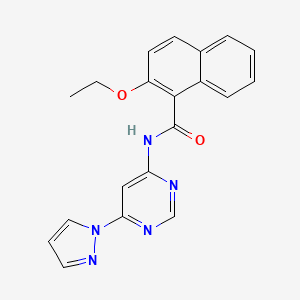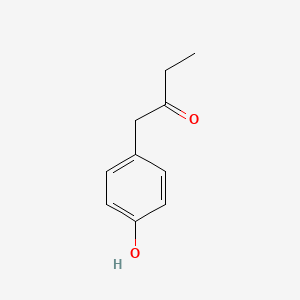
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the type of compound it is (for example, an organic compound, a boronic acid, etc.) .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall process .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information on the compound’s reactivity, what types of reactions it undergoes, and the products of those reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .Scientific Research Applications
Antitumor Activities
Research has highlighted compounds with similar structural frameworks exhibiting significant antitumor activities. For instance, derivatives of imidazotetrazines and thiazole carboxamides have been synthesized and evaluated for their potential as broad-spectrum antitumor agents, demonstrating curative activity against specific leukemia cell lines. These findings suggest that compounds with related structures, including thiazole-5-carboxamide derivatives, may possess promising antitumor properties (Stevens et al., 1984; Atta & Abdel‐Latif, 2021).
Synthetic Pathways
The synthesis and chemical reactions of related compounds have been extensively studied. For example, reactions of anthranilamide with isocyanates have facilitated the synthesis of dihydro-oxazolo and dihydro-oxazino derivatives, offering insights into potential synthetic routes that could be applicable for the synthesis of compounds with similar structural motifs (Chern et al., 1988).
Antimicrobial Properties
Compounds featuring thiazole and carboxamide groups have also been evaluated for their antimicrobial properties, with some synthesized compounds displaying in vitro antibacterial and antifungal activities. This suggests that structurally similar compounds might also hold potential as antimicrobial agents, contributing valuable insights into the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Molecular Modeling and Drug Design
Moreover, molecular modeling studies have been conducted on similar compounds to understand their interaction with biological targets, such as carbonic anhydrase inhibitors. This research approach aids in the design of new inhibitors with enhanced selectivity and potency, indicating that compounds with the mentioned structural features could be explored further in drug development processes (Alkhaldi et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-12-11-14-5-3-2-4-6-14)28-20(23-13)25-19(27)24-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNIZWZRNWOUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426319.png)






![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)
![3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2426337.png)
![[(2R)-oxetan-2-yl]methanol](/img/structure/B2426338.png)


![6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid](/img/structure/B2426341.png)